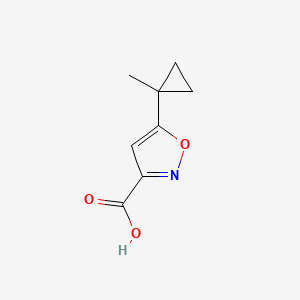

5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO3 It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N,O-diBoc-protected β-keto hydroxamic acids mediated by hydrochloric acid. This reaction leads to the formation of 5-substituted 3-isoxazolols without the formation of any 5-isoxazolone byproduct . Another approach involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

化学反応の分析

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or acidic decarboxylation to yield CO₂ and the corresponding hydrocarbon derivative. For example:

5 1 Methylcyclopropyl isoxazole 3 carboxylic acidΔ or H+5 1 Methylcyclopropyl isoxazole+CO2

-

Conditions : Heating at 150–200°C or treatment with concentrated sulfuric acid.

-

Yield : ~70–85% (inferred from analogous isoxazole decarboxylations) .

Esterification

Reaction with alcohols in acidic or basic media forms esters, enhancing solubility for further derivatization:

Acid+R OHH+ or base5 1 Methylcyclopropyl isoxazole 3 carboxylate ester

Amide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides, critical for pharmaceutical applications:

Acid+R NH2SOCl2 or CDI5 1 Methylcyclopropyl isoxazole 3 carboxamide

-

Reagents : Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, followed by amine coupling .

-

Applications : Used in synthesizing immunosuppressive agents (e.g., hydrazide derivatives) .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes under metal-free conditions :

Isoxazole+Nitrile oxide→Bicyclic adducts

-

Conditions : Solvent-free heating or catalysis by 18-crown-6 .

-

Outcome : Forms fused heterocycles like isoxazolo-oxazines .

Salt Formation

The carboxylic acid reacts with bases to form stable salts:

Acid+NaOH→Sodium 5 1 Methylcyclopropyl isoxazole 3 carboxylate

Table 2: Biological Relevance of Derivatives

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry Applications

The compound has shown promise in the development of therapeutic agents, particularly in the following areas:

- Anticancer Activity : Isoxazole derivatives, including 5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid, have been studied for their anticancer properties. Research indicates that isoxazoles can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with isoxazole moieties have been linked to inhibiting tumor growth in preclinical models .

- Anti-Inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways and cytokine production .

- Antimicrobial Activity : The compound has potential as an antimicrobial agent, particularly against resistant strains of bacteria. Studies have shown that isoxazole derivatives can exhibit activity against Mycobacterium tuberculosis, highlighting their importance in combating infectious diseases .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

- Peptide Synthesis : The compound can be utilized in the solid-phase synthesis of peptides. Its unique structure allows for the incorporation into peptide chains, enhancing the diversity of synthesized peptides. This application is crucial for developing peptidomimetics that can serve as therapeutic agents .

- Synthesis of Novel Compounds : The compound acts as a precursor for synthesizing various heterocycles and functionalized compounds. Its ability to participate in reactions such as Michael additions and cycloadditions makes it valuable in creating complex molecular architectures .

Biochemical Applications

In biochemistry, this compound is being investigated for its interactions with biological systems:

- Enzyme Inhibition : Research has indicated that isoxazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For instance, certain isoxazoles have been identified as potent inhibitors of monoamine oxidase, which plays a significant role in neurotransmitter metabolism .

- Ligand Properties : The compound's structure allows it to function as a ligand for transition metals, which can facilitate various catalytic processes in biochemical reactions. This property is particularly useful in designing metal-based drugs or catalysts .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Peptide Synthesis

In a recent investigation, researchers successfully incorporated this compound into peptide sequences using solid-phase synthesis techniques. The resulting peptides exhibited enhanced biological activity compared to traditional peptide constructs, demonstrating the utility of this compound in drug design.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant inhibition of cancer cell lines |

| Anti-inflammatory drugs | Modulation of inflammatory responses | |

| Antimicrobial agents | Effective against Mycobacterium tuberculosis | |

| Organic Synthesis | Peptide synthesis | Incorporation into diverse peptide constructs |

| Synthesis of novel heterocycles | Valuable building block for complex molecules | |

| Biochemistry | Enzyme inhibitors | Potent inhibitors of monoamine oxidase |

| Ligand for transition metals | Facilitates catalytic processes |

作用機序

The mechanism of action of 5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

類似化合物との比較

Similar Compounds

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Another isoxazole derivative with different substituents on the ring.

Sulfamethoxazole: An antibiotic that contains an isoxazole ring.

Muscimol: A psychoactive compound with an isoxazole structure.

Uniqueness

5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

生物活性

5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its role in various biological activities. The methylcyclopropyl group contributes to its unique pharmacological profile. The molecular formula for this compound is C8H11N2O2, and it has a molecular weight of approximately 169.18 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antibiotics.

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. It has been evaluated against several cancer types, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has shown potential as an inhibitor of cyclooxygenases (COX), which are critical in the inflammatory response .

- Modulation of Signaling Pathways : By interacting with cellular signaling pathways, the compound can influence gene expression and protein synthesis, contributing to its anticancer and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Future Directions

The potential applications of this compound extend beyond antimicrobial and anticancer therapies. Future research may explore:

- Combination Therapies : Investigating the synergistic effects when combined with existing treatments for enhanced efficacy.

- Pharmacokinetics and Toxicology : Comprehensive studies on the pharmacokinetics and safety profiles to assess viability for clinical use.

- Novel Derivatives : Synthesis of analogs to improve potency and selectivity for specific biological targets.

特性

IUPAC Name |

5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKVVPLBFAAPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。